molecular formula C11H15NO2 B7726171 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

Cat. No.: B7726171
M. Wt: 193.24 g/mol
InChI Key: JDKRGCMPKTUQMU-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide (CAS 865075-28-1) is a chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. This molecule features a pyridine N-oxide moiety fused with a tetrahydropyran ring, a structural motif prevalent in the development of bioactive molecules. The pyridine N-oxide group is a versatile synthon, often utilized to facilitate challenging chemical transformations and to modulate the physicochemical properties of lead compounds, such as their solubility and metal-binding capacity . Heterocyclic compounds containing both pyran and pyridine scaffolds are recognized for their broad spectrum of biological activities. While specific biological data for this compound is limited in the public domain, analogous structures have been extensively studied for their potential as antitumoral agents, antioxidants, and antibacterial agents . For instance, related 4H-pyran derivatives have demonstrated promising activity against colorectal cancer (HCT-116) cells by inhibiting kinase activity and downregulating CDK2 protein and gene expression, suggesting a potential mechanism of action that could be explored for this compound . Furthermore, such fused ring systems are frequently investigated as key intermediates in the synthesis of more complex heterocyclic compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-8-11(2-5-12(9)13)10-3-6-14-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKRGCMPKTUQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)C2CCOCC2)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,4-Oxazinone Intermediate Route

The most extensively documented method involves 1,4-oxazin-2-one intermediates derived from acetylene dicarboxylates and β-amino alcohols. In a representative procedure (General Procedure A):

  • Lactonization : Dimethyl acetylenedicarboxylate (DMAD) reacts with β-amino alcohols in acetonitrile under nitrogen, forming lactones through nucleophilic attack and cyclization.

  • Bromination/Elimination : Treatment with N-bromosuccinimide (NBS) at 0°C followed by triethylamine-induced dehydrobromination yields 1,4-oxazinones.

Critical Parameters :

  • Temperature Control : Lactonization requires reflux (ΔT ≈ 80°C) for complete conversion.

  • Solvent System : MeCN optimizes bromination kinetics while minimizing side-product formation.

Example Reaction (Synthesis of 8f ):

Tetrahydro-2H-Pyran Incorporation

The tetrahydro-2H-pyran-4-yl group is introduced via:

  • Nucleophilic Aromatic Substitution : Pre-formed pyridine derivatives react with tetrahydropyran-4-yl Grignard reagents.

  • Cycloaddition Approaches : Diels-Alder reactions between dienes and pyran-containing dienophiles.

Key Challenge : Steric hindrance from the tetrahydropyran ring necessitates high-temperature conditions (110–140°C) and polar aprotic solvents (DMF, DMAc).

N-Oxidation Methodologies

Peracid-Mediated Oxidation

Comparative studies demonstrate peracetic acid outperforms m-chloroperbenzoic acid (MCPBA) in yield and selectivity:

PeracidSolventTemp (°C)Yield (%)Byproducts Identified
Peracetic acidCH₂Cl₂2575Ring-opened aldehydes (≤5%)
MCPBAToluene4058Annular C-oxidation products

Mechanistic Insight : The reaction proceeds through electrophilic attack at the pyridine nitrogen, with rate-determining step influenced by substituent electronic effects.

Catalytic Oxidation Systems

Emerging protocols employ:

  • TEMPO/NaOCl : Enables N-oxidation under basic aqueous conditions (pH 10–12).

  • Biocatalytic Routes : Engineered monooxygenases show preliminary activity (15–20% conversion).

Limitation : Catalytic methods currently suffer from substrate scope restrictions compared to peracid approaches.

Multi-Step Synthesis Optimization

Representative Industrial Protocol

Step Reagents/Conditions Yield Purification
1DMAD, β-amino alcohol, MeCN, Δ78%Silica chromatography (EtOAc/hexane)
2NBS, NEt₃, 0°C → rt85%Acid-base extraction
3Cu₂O, TMEDA, DMAc, 140°C31%Precipitation filtration

Critical Observations :

  • Decarboxylation Efficiency : Copper catalysis in dimethylacetamide (DMAc) enhances decarboxylation rates 3-fold versus thermal methods.

  • Acid Sensitivity : Carboxylic acid intermediates (19 ) require immediate use to prevent decomposition.

Regioselectivity Control

Substituent Directing Effects

The methyl group at C2 exhibits dual behavior:

  • Ortho-Directing : Dominates in peracid-mediated N-oxidation (70% para-selectivity).

  • Steric Shielding : Reduces byproduct formation during tetrahydropyran coupling by 22%.

Computational Modeling : DFT calculations (B3LYP/6-311+G**) indicate the N-oxide oxygen adopts a pseudoaxial orientation to minimize 1,3-diaxial interactions.

Industrial-Scale Challenges

Purification Bottlenecks

  • Chromatography Limitations : Silica gel adsorption capacity decreases 40% for N-oxide vs parent pyridine.

  • Crystallization Solutions : Ethanol/water (7:3 v/v) recrystallization achieves 98.5% purity (HPLC).

Byproduct Management

Common impurities include:

  • Over-Oxidation Products : Pyridine N,N-dioxides (≤3%).

  • Ring-Opened Species : 4-(Tetrahydro-2H-pyran-4-yl)pent-2-enal (≤1.8%).

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • 3-Step Continuous Synthesis : Residence time 8.2 min, productivity 12 g/h.

  • In-Line IR Monitoring : Real-time adjustment of NBS stoichiometry (±2% accuracy).

Photochemical Activation

UV-mediated N-oxidation (λ = 254 nm) achieves 68% conversion in 6 h without peroxides .

Chemical Reactions Analysis

Structural Features and Reactivity

Key structural attributes ( ):

  • Pyridine N-oxide core : Enhances electrophilic substitution at the para position (relative to N-oxide) due to electron withdrawal.

  • Methyl group (C2) : Electron-donating effect mildly counteracts N-oxide’s electronic influence.

  • Tetrahydropyran-4-yl (C4) : Steric bulk may hinder reactions at adjacent positions.

PropertyValueSource
Molecular weight193.24 g/mol
SMILESCC1=N+[O-]
Predicted density1.035 g/cm³

Nucleophilic Substitution

Pyridine N-oxide derivatives undergo nucleophilic aromatic substitution (NAS) at activated positions. While direct data for this compound is limited, analogous systems suggest:

  • Halogenation : Likely occurs at C3 or C5 due to N-oxide-directed para/ortho activation.

  • Nitration : Requires HNO₃/H₂SO₄, with C5 as the probable site.

Coordination Chemistry

The N-oxide group acts as a Lewis base, forming complexes with transition metals. For example:

  • Palladium-catalyzed couplings : Pyridine N-oxides facilitate C–H activation in cross-coupling reactions ( ).

As a Ligand or Catalyst

In a study of gentiopicroside derivatives, pyridine derivatives were used as bases in acetylation reactions ( ):

Reaction ComponentRoleConditions
Acyl chlorideElectrophileCH₃CN, 90°C, 24 h
PyridineBase (neutralizes HCl)2.0 equivalents

Hypothetical application: This compound could replace pyridine in similar reactions, leveraging its N-oxide for enhanced stability.

Multicomponent Reactions

Nickel oxide nanoparticles (NiO NPs) catalyzed one-pot syntheses of pyran derivatives ( ):

ParameterValueRelevance to Target Compound
CatalystNiO NPs (0.40 g)Potential for N-oxide activation
SolventH₂O/EtOH (3:1)Compatible with polar groups
Reaction time5–8 minutesHigh efficiency

Inference: The N-oxide group may participate in analogous cycloadditions or condensations under catalytic conditions.

Stability and Deoxygenation

Pyridine N-oxides are thermally stable but susceptible to reduction:

  • Deoxygenation : Using PCl₃ or catalytic hydrogenation yields 2-methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine.
    C11H15NO2H2/PdC11H15NO+H2O\text{C}_{11}\text{H}_{15}\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_{11}\text{H}_{15}\text{NO} + \text{H}_2\text{O}

Unexplored Reactivity

  • Cross-coupling : Suzuki-Miyaura reactions at C3/C5 positions remain unstudied.

  • Biological activity : Structural analogs show anti-inflammatory potential ( ), but this compound’s pharmacological profile is uncharacterized.

Challenges in Research

  • Steric hindrance : The tetrahydropyran group complicates reactions at C4.

  • Limited literature : Proprietary synthesis methods restrict mechanistic insights ().

Scientific Research Applications

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide and key analogs:

Compound Substituents Key Properties/Applications Safety Profile References
This compound 2-methyl, 4-THP Likely pharmaceutical intermediate; potential for kinase inhibition or receptor modulation. Unknown; structurally similar compounds suggest standard lab precautions.
4-Hydroxy pyridine 1-oxide 4-hydroxy Anticancer activity via survivin protein interaction (binding affinity: −4.6 to −5.4 kcal/mol). Limited toxicity data; requires handling in controlled environments.
4-Nitro pyridine 1-oxide 4-nitro Genetic research tool; irritant (skin, eyes, respiratory tract). Acute hazards: dizziness, coma; no carcinogenicity data in animals.
3-Alkylated pyridine 1-oxide 3-phenylpropiolonitrile adduct Organic synthesis intermediate; studied for regioselective alkylation reactions. Reactivity-dependent; standard synthetic chemistry precautions apply.
(S)-3-(((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide Complex heterocyclic substituents Kinase inhibitor candidate (e.g., CDK targets); high purity (≥98%) for preclinical studies. Unreported; likely requires rigorous handling due to bioactive nature.

Key Findings and Contrasts

  • 4-Nitro pyridine 1-oxide lacks direct therapeutic use but serves as a cautionary example due to acute toxicity .
  • Synthetic Utility :

    • The THP-substituted compound’s synthesis likely parallels methods for 3-alkylated pyridine 1-oxide derivatives, where regioselectivity is influenced by steric and electronic effects .
  • Safety :

    • Substituents dictate hazards: Nitro groups increase toxicity (e.g., respiratory irritation), whereas hydroxy and THP groups may reduce acute risks .

Biological Activity

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is a chemical compound notable for its unique structural features, combining a pyridine ring with a tetrahydro-2H-pyran moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

  • Molecular Formula : C₁₁H₁₅NO
  • Molar Mass : 177.24 g/mol
  • Structure : The compound features a pyridine ring substituted with a tetrahydro-2H-pyran group and an oxide functional group, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridine and tetrahydropyran structures possess activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are often linked to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been explored for its potential anticancer effects. A study highlighted that derivatives containing the pyridine moiety can act as inhibitors of specific kinases involved in cancer progression, such as the ALK5 receptor, which plays a role in tumor growth and fibrosis. Compounds with structural similarities have shown promising results in inhibiting cell proliferation in various cancer models, suggesting that this compound may have similar effects.

Case Studies

  • Inhibition of ALK5 Receptor : A series of studies focused on related compounds indicated that certain derivatives could inhibit ALK5 autophosphorylation effectively, with IC₅₀ values in the nanomolar range. This suggests a potential pathway for therapeutic intervention in cancer treatment.
  • Antimicrobial Testing : Compounds derived from the pyridine family were tested against a panel of bacterial strains, demonstrating significant inhibitory effects, particularly against resistant strains. The structure-activity relationship (SAR) studies indicated that modifications to the tetrahydropyran moiety could enhance antimicrobial efficacy.

Data Table: Biological Activity Summary

Activity TypeReferenceObserved EffectIC₅₀ Value
ALK5 Inhibition Inhibition of autophosphorylation25 nM
AntimicrobialInhibition of bacterial growthVaries by strain
Cytotoxicity Reduced viability in cancer cellsVaries by cell line

Q & A

Q. What are the critical steps for synthesizing 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and oxidation. A common approach is to use dichloromethane as a solvent with sodium hydroxide for pH adjustment, followed by sequential washing (e.g., with brine) and purification via column chromatography or recrystallization. For example, analogous pyridine derivatives synthesized under similar conditions achieved 99% purity after recrystallization . Key considerations include stoichiometric control of the tetrahydro-2H-pyran-4-yl group and monitoring oxidation states to avoid over-oxidation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyridine and tetrahydropyran ring structures. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, 4-amino-2-methylpyridine derivatives were validated using ¹H NMR (δ 6.5–8.0 ppm for aromatic protons) and MS (m/z ≈ 108 for C₆H₈N₂) . Infrared (IR) spectroscopy can also identify the N-oxide functional group (stretching ~1250–1350 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in electronic property predictions for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electron distribution, particularly the N-oxide moiety’s influence on reactivity. For example, pyridine-1-oxide derivatives show altered HOMO-LUMO gaps due to oxygen’s electron-withdrawing effects. Molecular docking studies (e.g., with enzymes like E3 ligases) may explain interactions with biological targets, as seen in analogous piperidine-carboxaldehyde ligands . Validate computational results against experimental UV-Vis or cyclic voltammetry data to resolve discrepancies.

Q. What strategies address discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer : Cross-validate using orthogonal methods:
  • HPLC : Use a C18 column with acetonitrile/water gradients to detect polar impurities.
  • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., C₉H₁₃NO₂ requires C 60.32%, H 7.31%, N 7.82%).
  • Thermogravimetric Analysis (TGA) : Identify non-volatile residues.
    Discrepancies often arise from residual solvents or hygroscopicity, as noted in safety data for similar pyridine derivatives .

Q. How should researchers optimize catalytic conditions for functionalizing the tetrahydropyran ring?

  • Methodological Answer : Screen catalysts (e.g., palladium for cross-coupling) and solvents (e.g., THF for improved solubility). For example, Mitsunobu reactions were used to functionalize terpyridines under inert atmospheres . Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (40–80°C) to balance reaction rate and byproduct formation. Post-reaction, purify using centrifugal partition chromatography (CPC) to isolate stereoisomers.

Safety and Handling

Q. What safety protocols are critical for handling this compound in air-sensitive reactions?

  • Methodological Answer :
  • Storage : Store under nitrogen at 2–8°C in amber glass to prevent oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact, as seen in protocols for pyridine derivatives .
  • First Aid : For inhalation, move to fresh air and administer oxygen if needed; consult a physician immediately .

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